molecular formula C15H24N2 B5058028 1-methyl-4-(3-phenylbutyl)piperazine

1-methyl-4-(3-phenylbutyl)piperazine

Cat. No. B5058028
M. Wt: 232.36 g/mol
InChI Key: DJNUXBMVYMBNNZ-UHFFFAOYSA-N
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Description

“1-methyl-4-(3-phenylbutyl)piperazine” is a chemical compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-(3-phenylbutyl)piperazine” can be represented by the molecular formula C16H26N2 . The InChI code for this compound is 1S/C10H21N3/c1-12-6-8-13 (9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 according to one source .

Mechanism of Action

Piperazine is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . The specific mechanism of action for “1-methyl-4-(3-phenylbutyl)piperazine” is not provided in the sources.

properties

IUPAC Name

1-methyl-4-(3-phenylbutyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-14(15-6-4-3-5-7-15)8-9-17-12-10-16(2)11-13-17/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNUXBMVYMBNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424584

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